Bicyclo[2.2.2]oct-2-en-1-ol
Overview
Description
Bicyclo[2.2.2]oct-2-en-1-ol is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.1803 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
1. Polymer Synthesis
Bicyclo[2.2.2]oct-2-en-1-ol is used in polymer synthesis. For example, it forms an alternating copolymer with cyclohexene in the presence of N-heterocyclic carbene-ruthenium catalyst. This process results in a gradient copolymer with specific surface hydrophobicity, topology, and thermal properties, as demonstrated by Boadi and Sampson (2021) (Boadi & Sampson, 2021).
2. Molecular Structure Studies
Research has been conducted on the molecular structure of Bicyclo[2.2.2]oct-2-ene. Yokozeki and Kuchitsu (1971) investigated its structure using gas electron diffraction, revealing its C2v symmetry and detailed structural parameters (Yokozeki & Kuchitsu, 1971).
3. Ring-Opening Polymerization
The compound has been used in ring-opening polymerization processes. Hamilton, Ivin, and Rooney (1985) showed its polymerization using a specific catalyst, yielding polymers with a particular cis/trans double bond distribution (Hamilton, Ivin, & Rooney, 1985).
4. Soluble Polyimides Synthesis
In the field of material science, this compound derivatives are used to synthesize soluble polyimides. Itamura et al. (1993) synthesized polyimides with specific molecular weights and thermal properties, indicating the compound's relevance in developing high-performance materials (Itamura et al., 1993).
5. Synthesis of Natural Products
This compound is also significant in synthesizing natural products. Marotta et al. (1993) developed a method to produce enantiomers of endo-bicyclo[3.3.0]oct-7-en-2-ol, which are important intermediates in natural product synthesis (Marotta et al., 1993).
Properties
IUPAC Name |
bicyclo[2.2.2]oct-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-1-7(2-5-8)3-6-8/h1,4,7,9H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYREKPCQTYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218390 | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68211-36-9 | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068211369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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